molecular formula C8H7Cl2NO3 B8413749 Methyl 2,6-dichloro-4-methoxynicotinate

Methyl 2,6-dichloro-4-methoxynicotinate

Cat. No.: B8413749
M. Wt: 236.05 g/mol
InChI Key: HMHQNRRYFPDDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6-dichloro-4-methoxynicotinate (CAS: Not explicitly provided in evidence) is a synthetic pyridine derivative featuring a methoxy group at the 4-position, chlorine atoms at the 2- and 6-positions, and a methyl ester at the carboxylate position. These compounds are typically used as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and stability .

Properties

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

methyl 2,6-dichloro-4-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H7Cl2NO3/c1-13-4-3-5(9)11-7(10)6(4)8(12)14-2/h3H,1-2H3

InChI Key

HMHQNRRYFPDDMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1C(=O)OC)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Below is a detailed comparison based on structural analogs identified in the evidence, focusing on substituents, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Similarity Scores
Compound Name CAS Number Substituents (Position) Ester Group Similarity Score
Methyl 2,6-dichloroisonicotinate 42521-09-5 Cl (2,6), COOCH3 (4) Methyl 0.86
Ethyl 2,6-dichloro-4-methylnicotinate 108130-10-5 Cl (2,6), CH3 (4) Ethyl 0.98
Ethyl 2,6-dichloro-3-methylisonicotinate 137520-99-1 Cl (2,6), CH3 (3) Ethyl 0.91
2,6-Dichloro-4-methylnicotinamide 38841-54-2 Cl (2,6), CH3 (4) Amide N/A

Key Observations :

  • Ethyl 2,6-dichloro-4-methylnicotinate (similarity score 0.98) is structurally closest to the target compound, differing only in the 4-position substituent (methyl vs. methoxy) and ester group (ethyl vs. methyl).
  • Methyl 2,6-dichloroisonicotinate (similarity 0.86) shares the methyl ester and chlorine substituents but lacks the 4-methoxy group, which may reduce its reactivity in nucleophilic substitution reactions .

Key Observations :

  • Safety data for the target compound is unavailable, but analogs like 2,6-Dichloro-N-methoxy-N-methylpyridine-4-carboxamide (CAS 848498-98-6) highlight the need for cautious handling, particularly regarding inhalation risks .
  • Amide derivatives (e.g., 2,6-Dichloro-4-methylnicotinamide) exhibit different reactivity and toxicity profiles compared to ester-based compounds due to the stability of the amide bond .

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